An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Properties, Synthesis, and Applications
Introduction and Significance
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structure, which can be viewed as an isostere of indole, allows it to serve as a versatile pharmacophore, engaging in crucial hydrogen bonding and aromatic interactions with a wide array of biological targets.[2][3] The strategic introduction of specific functional groups onto this core can fine-tune a molecule's pharmacological profile, directing its activity and improving its drug-like properties.
This guide focuses on a key derivative: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide . This compound is of particular interest to researchers in drug development for three primary reasons:
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The 7-Azaindole Core: It effectively mimics the indole nucleus, a common feature in many biologically active molecules, while the pyridine nitrogen can introduce new hydrogen bonding capabilities and modify physicochemical properties like solubility.
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The C5-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is readily functionalized using modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space at this position to optimize target binding and selectivity.[4][5]
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The C3-Carboxamide Moiety: The amide group is a classic hydrogen bond donor and acceptor. This functionality is pivotal for anchoring the molecule within the active sites of enzymes, particularly the hinge region of protein kinases.
Consequently, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not merely a chemical entity but a strategic building block for the synthesis of targeted therapeutics, especially in the realm of oncology and inflammatory diseases.[6][7]
Physicochemical and Structural Properties
The fundamental properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide are summarized below. These characteristics are essential for its handling, reaction setup, and formulation.
| Property | Value | Source / Note |
| IUPAC Name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | - |
| Synonyms | 5-Bromo-7-azaindole-3-carboxamide | [8] |
| CAS Number | Not directly available; Precursor acid is 849068-61-7 | [9] |
| Molecular Formula | C₈H₆BrN₃O | Calculated |
| Molecular Weight | 240.06 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or yellow solid | Inferred from analogs[10][11] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF) | Inferred from structure |
Molecular Structure
The structure of the molecule, featuring the fused pyrrolopyridine system, is critical to its function. The planar aromatic surface and the specific placement of the bromo and carboxamide groups define its interaction potential.
Caption: Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
Synthesis and Purification
The most direct and reliable synthesis of the title compound originates from its corresponding carboxylic acid, which is commercially available. The procedure involves a standard amide formation reaction.
Synthetic Workflow
The conversion of the carboxylic acid to the primary amide is a cornerstone of organic synthesis, typically requiring the activation of the carboxyl group to facilitate nucleophilic attack by ammonia.
Caption: General workflow for the synthesis of the target carboxamide.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide from its carboxylic acid precursor.
Materials:
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5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq)[9][12]
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Propanephosphonic acid anhydride (T3P®), 50% solution in DMF (1.5 eq)
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Ammonium chloride (NH₄Cl) (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (3.5 eq). Stir the resulting suspension at room temperature.
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Amide Coupling: Slowly add the T3P® solution (1.5 eq) to the reaction mixture. The addition is often mildly exothermic. Allow the reaction to stir at room temperature for 30 minutes to 4 hours, monitoring progress by TLC or LC-MS.
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Causality Insight: T3P® is a highly effective and safe water scavenger and coupling reagent. It reacts with the carboxylic acid to form a mixed anhydride, a highly reactive intermediate that is readily attacked by the ammonia generated in situ from NH₄Cl and DIPEA. This avoids the direct use of ammonia gas.[13]
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
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Causality Insight: The bicarbonate wash is crucial to neutralize any remaining acidic species and remove water-soluble byproducts from the T3P® reagent.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel to afford the pure 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from its distinct reactive sites, which allow for selective chemical modifications.
Caption: Key reactive sites and derivatization pathways.
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Pyrrole N-H: The nitrogen of the pyrrole ring is weakly acidic and can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or arylated. This site is crucial for modulating properties like cell permeability and for probing interactions with biological targets.
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C5-Bromo Group: This is the primary site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the installation of a vast range of aryl, heteroaryl, alkyl, and alkynyl groups. This is the key step in building out the "east-west" axis of kinase inhibitors.[14]
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Amide Group: The N-H protons of the primary amide are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These features are fundamental to the molecule's ability to act as a hinge-binder in ATP-binding pockets.[6]
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies. The 5-bromo-3-carboxamide derivative is an advanced intermediate for several promising compound classes.
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Protein Kinase Inhibitors: Abnormal kinase activity is a hallmark of many cancers. Molecules based on the 7-azaindole core can competitively bind to the ATP pocket of kinases, inhibiting their function. Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFR), which are implicated in various solid tumors.[6][7] The 3-carboxamide group often forms key hydrogen bonds with the "hinge" region of the kinase, while substituents added via the 5-bromo position explore a deeper hydrophobic pocket, enhancing potency and selectivity.
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Phosphodiesterase (PDE) Inhibitors: The scaffold has been used to develop inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. Selective PDE4B inhibition is a therapeutic strategy for inflammatory diseases, including those affecting the central nervous system.[13]
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Antitumor Agents: Beyond kinase inhibition, derivatives of the related 5-bromo-7-azaindolin-2-one structure have been synthesized and evaluated for broad antitumor activity, showing the versatility of the core structure in oncology.[15]
Pharmacophore Model
The molecule's value can be visualized as a pharmacophore, highlighting its key features for molecular recognition.
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